Histone H3 (1-25), amide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C110H202N42O32 |

|---|---|

Molecular Weight |

2625.0 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]acetyl]amino]hexanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]pentanediamide |

InChI |

InChI=1S/C110H202N42O32/c1-53(2)49-74(100(177)133-58(7)89(166)148-83(62(11)156)105(182)144-65(28-14-19-41-112)91(168)132-56(5)87(164)131-55(4)85(119)162)146-97(174)72(36-38-77(117)158)141-92(169)66(29-15-20-42-113)139-95(172)70(33-24-46-127-109(122)123)143-102(179)76-35-26-48-152(76)107(184)59(8)135-90(167)64(27-13-18-40-111)136-80(161)51-129-79(160)50-130-103(180)81(60(9)154)149-101(178)75(52-153)147-96(173)67(30-16-21-43-114)140-94(171)69(32-23-45-126-108(120)121)138-88(165)57(6)134-104(181)82(61(10)155)150-99(176)73(37-39-78(118)159)142-93(170)68(31-17-22-44-115)145-106(183)84(63(12)157)151-98(175)71(137-86(163)54(3)116)34-25-47-128-110(124)125/h53-76,81-84,153-157H,13-52,111-116H2,1-12H3,(H2,117,158)(H2,118,159)(H2,119,162)(H,129,160)(H,130,180)(H,131,164)(H,132,168)(H,133,177)(H,134,181)(H,135,167)(H,136,161)(H,137,163)(H,138,165)(H,139,172)(H,140,171)(H,141,169)(H,142,170)(H,143,179)(H,144,182)(H,145,183)(H,146,174)(H,147,173)(H,148,166)(H,149,178)(H,150,176)(H,151,175)(H4,120,121,126)(H4,122,123,127)(H4,124,125,128)/t54-,55-,56-,57-,58-,59-,60+,61+,62+,63+,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,81-,82-,83-,84-/m0/s1 |

InChI Key |

YNLQDZAEUXMPIO-FZRLICTESA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)CNC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)N)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(C)C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C1CCCN1C(=O)C(C)NC(=O)C(CCCCN)NC(=O)CNC(=O)CNC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Histone H3 (1-25), Amide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the histone H3 (1-25) amide peptide, a critical region of the histone H3 protein that plays a pivotal role in epigenetic regulation. This document details its sequence, structural characteristics, and the complex interplay of post-translational modifications (PTMs) that govern its function. It is intended to be a valuable resource for researchers investigating chromatin biology and for professionals involved in the development of epigenetic-targeted therapeutics.

Histone H3 (1-25), Amide: Sequence and Physicochemical Properties

The this compound is a synthetic peptide corresponding to the first 25 amino acids of the N-terminal tail of the human histone H3 protein, with an amidated C-terminus. This region is intrinsically disordered and highly subject to a variety of post-translational modifications.

Sequence: ARTKQTARKSTGGKAPRKQLATKAA-NH₂[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁₀H₂₀₂N₄₂O₃₂ | [1] |

| Molecular Weight | 2625.1 g/mol | [1] |

| Purity | ≥95% | [1] |

| Formulation | Solid | [1] |

| Solubility | 1 mg/ml in Water | [1] |

Structural Context of the Histone H3 N-Terminal Tail

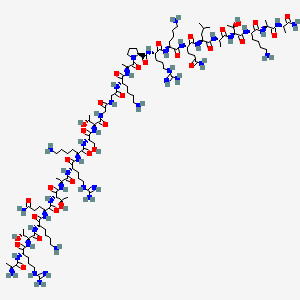

In the context of the nucleosome, the fundamental repeating unit of chromatin, the histone H3 N-terminal tail protrudes from the globular core. While the core histone structure is well-defined, the N-terminal tails are flexible and not fully resolved in many crystal structures of the nucleosome core particle. However, their dynamic nature is crucial for their function, allowing them to interact with DNA, other histone proteins, and a vast array of chromatin-modifying and effector proteins. The structure of the nucleosome, including the histone H3 tail, can be visualized using data from the Protein Data Bank (PDB), such as PDB ID: 1KX5.

Quantitative Data: Enzyme Kinetics and Binding Affinities

The post-translational modifications of the histone H3 (1-25) tail are dynamically regulated by enzymes and recognized by specific protein domains. The following tables summarize key quantitative data related to these interactions.

Table 2: Kinetic Parameters of Histone Methyltransferases (HMTs) for H3 Peptides

| Enzyme | Substrate | K_m_ (Peptide) (µM) | K_m_ (SAM) (µM) | k_cat_ (h⁻¹) | Reference |

| G9a (murine) | H3 (1-21) wild type | 0.9 | 1.8 | 88 | [2] |

| G9a (murine) | H3 (1-21) K4A | 1.0 | 0.6 | 32 | [2] |

| SUV39H2 | H3 (1-21) | 9.9 | 1.27 | - | [3] |

| EHMT1 | H3K9me0 peptide | - | - | ~0.6 (min⁻¹) | [4] |

| EHMT2 | H3K9me0 peptide | - | - | ~1.5 (min⁻¹) | [4] |

| SUV39H1 | H3K9me0 peptide | - | - | ~0.4 (min⁻¹) | [4] |

| SUV39H2 | H3K9me0 peptide | - | - | ~4 (min⁻¹) | [4] |

Note: k_cat values for EHMT1, EHMT2, SUV39H1, and SUV39H2 were reported for different methylation states and are presented here for the initial methylation event.

Table 3: Dissociation Constants (K_d_) for Histone H3 Peptide Interactions

| Reader Protein/Antibody | Peptide Ligand | K_d_ (nM) | K_d_ (µM) | Reference |

| Anti-H3K4me3 antibody | H3K4me3 peptide | 0.21 | [5] | |

| Anti-H3K9me3 antibody (Lot 1) | H3K9me3 peptide | >1 | [5] | |

| Anti-H3K9me3 antibody (Lot 2) | H3K9me3 peptide | >1 | [5] | |

| BPTF-PB | H3R2meK4me3 | 13 | [6] | |

| BPTF-PB | H3K4me3K9ac | 15.8 | [6] | |

| BPTF-PB | H3K4me3K9bu | 27.6 | [6] | |

| BPTF-PB | H3K4me3K9cr | 17.5 | [6] | |

| BPTF-PB | H3K4me3K9hib | 14.1 | [6] | |

| TAF3PHD | H3(1-15)K4me3Q5ser | 0.019 | [7] |

Signaling Pathways and Experimental Workflows

The post-translational modifications on the Histone H3 (1-25) tail do not occur in isolation but rather form a complex signaling network, often referred to as the "histone code." This code is written by enzymes that add modifications ("writers"), removed by enzymes that remove them ("erasers"), and interpreted by proteins that bind to specific modifications ("readers").

Caption: Signaling pathway of Histone H3 N-terminal tail modifications.

Caption: Experimental workflow for a radioactive histone methyltransferase (HMT) assay.

Experimental Protocols

In Vitro Histone Methyltransferase (HMT) Assay

This protocol is adapted for the use of the Histone H3 (1-25) amide peptide as a substrate and is based on radiometric detection using ³H-labeled S-adenosylmethionine (SAM).

Materials:

-

Purified recombinant histone methyltransferase (e.g., G9a, SUV39H2)

-

This compound peptide

-

S-adenosyl-L-[methyl-³H]-methionine (³H-SAM)

-

Reaction Buffer (e.g., 50 mM Tris-HCl pH 8.5, 10 mM DTT, 10 mM MgCl₂)

-

SDS-PAGE loading buffer

-

SDS-PAGE gels

-

Scintillation cocktail and vials

-

Scintillation counter

-

Phosphorimager or X-ray film for autoradiography

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare a 20 µL reaction mixture containing:

-

1-5 µg of Histone H3 (1-25) amide peptide

-

0.1-1 µM of purified HMT

-

1 µL of ³H-SAM (specific activity will determine the final concentration)

-

2X Reaction Buffer to a final concentration of 1X

-

Nuclease-free water to a final volume of 20 µL

-

-

Initiate Reaction: Add the HMT to the reaction mixture to start the reaction.

-

Incubation: Incubate the reaction at 30°C for 1 hour. For kinetic studies, time points should be taken at various intervals.

-

Stop Reaction: Terminate the reaction by adding 5 µL of 4X SDS-PAGE loading buffer and heating at 95°C for 5 minutes.

-

Electrophoresis: Load the samples onto an SDS-PAGE gel and run at an appropriate voltage until the dye front reaches the bottom.

-

Detection:

-

Scintillation Counting: Excise the gel band corresponding to the peptide, place it in a scintillation vial with a scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.

-

Autoradiography: Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled peptide.

-

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique to quantitatively determine the binding affinity (K_d_), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of interactions between the Histone H3 (1-25) peptide (or its modified versions) and a "reader" protein domain.

Materials:

-

Purified "reader" protein (e.g., Bromodomain, Chromodomain)

-

Synthetic Histone H3 (1-25) amide peptide (unmodified or with specific PTMs)

-

ITC instrument (e.g., MicroCal ITC200)

-

Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)

-

Syringes and sample cell for the ITC instrument

Procedure:

-

Sample Preparation:

-

Dialyze both the protein and the peptide extensively against the same batch of dialysis buffer to minimize buffer mismatch effects.

-

Accurately determine the concentrations of both the protein and the peptide solutions using a reliable method (e.g., UV-Vis spectroscopy with calculated extinction coefficients).

-

Degas both solutions immediately before the experiment to prevent air bubbles in the system.

-

-

Instrument Setup:

-

Thoroughly clean the sample cell and the injection syringe with the dialysis buffer.

-

Set the experimental temperature (e.g., 25°C).

-

-

Loading Samples:

-

Typically, the protein solution (e.g., 10-50 µM) is loaded into the sample cell.

-

The peptide solution (e.g., 100-500 µM, typically 10-fold higher concentration than the protein) is loaded into the injection syringe.

-

-

Titration:

-

Perform a series of small, sequential injections of the peptide solution into the protein solution in the sample cell.

-

The instrument measures the heat change associated with each injection.

-

-

Data Analysis:

-

The raw data (heat pulses) are integrated to generate a binding isotherm.

-

Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) using the instrument's software to determine the K_d_, n, and ΔH. The change in entropy (ΔS) can then be calculated.

-

This in-depth guide provides a foundational understanding of the Histone H3 (1-25) amide peptide, its properties, and its central role in the epigenetic landscape. The provided data and protocols serve as a practical resource for researchers and developers in the field of chromatin biology and drug discovery.

References

- 1. caymanchem.com [caymanchem.com]

- 2. research.mcdb.ucla.edu [research.mcdb.ucla.edu]

- 3. reactionbiology.com [reactionbiology.com]

- 4. biorxiv.org [biorxiv.org]

- 5. Broad ranges of affinity and specificity of anti-histone antibodies revealed by a quantitative peptide immunoprecipitation assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scienceopen.com [scienceopen.com]

- 7. pnas.org [pnas.org]

The Functional Core of Chromatin Regulation: An In-depth Technical Guide to the N-terminal Tail of Histone H3

For Researchers, Scientists, and Drug Development Professionals

The N-terminal tail of histone H3 is a critical signaling hub within the eukaryotic nucleus, orchestrating the intricate dance of chromatin structure and gene expression. This intrinsically disordered domain, extending from the nucleosome core, is a hotbed of post-translational modifications (PTMs). These modifications act as a dynamic "histone code," recruiting a host of effector proteins that translate these epigenetic marks into functional outcomes, ranging from transcriptional activation and repression to DNA repair and replication. This technical guide provides a comprehensive overview of the core functions of the histone H3 N-terminal tail, with a focus on quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to empower researchers and professionals in drug development.

Core Functions and Regulatory Mechanisms

The histone H3 N-terminal tail, typically comprising the first 35-40 amino acids, is characterized by a high content of positively charged lysine and arginine residues.[1] Its flexibility allows it to interact with DNA, adjacent nucleosomes, and a vast array of regulatory proteins.[2][3] The function of the H3 tail is primarily modulated by a diverse repertoire of PTMs, including acetylation, methylation, phosphorylation, and ubiquitination.[4][5] These modifications can directly alter chromatin structure by neutralizing the positive charge of lysine residues, thereby weakening the interaction between the histone tail and the negatively charged DNA backbone.[5] However, the more profound impact of these PTMs lies in their ability to create specific docking sites for "reader" or effector proteins, which contain specialized domains such as bromodomains (recognizing acetylated lysines), chromodomains, PHD fingers, and Tudor domains (recognizing methylated lysines).[4][6][7]

Quantitative Analysis of H3 N-terminal Tail Interactions

The precise biological outcome of a histone modification is often dictated by the specific binding affinity of its effector proteins. Understanding these quantitative parameters is crucial for deciphering the histone code and for the rational design of therapeutic interventions. The following table summarizes key quantitative data for the interactions of effector proteins with modified H3 N-terminal tails.

| Histone H3 Modification | Effector Protein/Domain | Binding Affinity (Kd) | Organism/System | Reference |

| H3K4me3 | PHF2 (PHD finger) | ~3-fold stronger than H3K4me3 | Human | [4][7] |

| H3K4me0 | NuRD complex | Binds | Human | [4] |

| H3K9me3 | HP1 (chromodomain) | Micromolar range | Drosophila, Human | [6] |

| H3K27me3 | PRC1 (chromodomain) | Micromolar range | Drosophila, Human | [6] |

| Acetylated Lysines | Bromodomain-containing proteins | Micromolar range | General Eukaryotic | [6] |

Note: Binding affinities can vary depending on the specific experimental conditions, the full modification state of the histone tail, and the presence of other interacting proteins.

Key Signaling Pathways and Logical Relationships

The interplay between different PTMs on the H3 tail is a key aspect of epigenetic regulation. These modifications can be synergistic or antagonistic, creating a complex signaling network that fine-tunes gene expression.

References

- 1. Clipping of Flexible Tails of Histones H3 and H4 Affects the Structure and Dynamics of the Nucleosome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Conformational Dynamics of Histone H3 Tails in Chromatin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Histone H3 and H4 N-Terminal Tails in Nucleosome Arrays at Cellular Concentrations Probed by Magic Angle Spinning NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Histone H3 N-terminal mimicry drives a novel network of methyl-effector interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The role of histone post-translational modifications in cancer and cancer immunity: functions, mechanisms and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Histone Tails and the H3 αN Helix Regulate Nucleosome Mobility and Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Histone H3 N-terminal mimicry drives a novel network of methyl-effector interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Post-Translational Modification Sites on Histone H3 (1-25)

For Researchers, Scientists, and Drug Development Professionals

The N-terminal tail of histone H3 is a critical hub for epigenetic regulation, undergoing a diverse array of post-translational modifications (PTMs). These modifications, occurring on specific amino acid residues within the first 25 amino acids, act as a dynamic signaling platform, recruiting regulatory proteins and dictating chromatin structure and gene expression.[1][2][3] This technical guide provides a comprehensive overview of the key PTMs on the H3 (1-25) tail, their functional implications, and detailed methodologies for their study.

Core Post-Translational Modifications of the Histone H3 (1-25) Tail

The initial 25 residues of histone H3 are subject to a variety of chemical modifications, with methylation, acetylation, and phosphorylation being the most extensively characterized.[1] These modifications can exist individually or in combination, creating a complex "histone code" that is read by other proteins to enact specific downstream effects.[1]

Key Modification Sites and Their Functions

The following table summarizes the major PTMs identified on the histone H3 (1-25) tail and their established biological roles.

| Residue | Modification | Associated Function(s) |

| R2 | Methylation (me1, me2s, me2a) | Transcriptional repression (me2a), implicated in crosstalk with other marks.[4][5] |

| T3 | Phosphorylation (ph) | Mitotic chromosome condensation, transcriptional activation.[1] |

| K4 | Methylation (me1, me2, me3) | Transcriptional activation (H3K4me3 is a hallmark of active promoters).[6][7] |

| K9 | Methylation (me1, me2, me3) | Transcriptional repression (H3K9me3 is a hallmark of heterochromatin).[4] |

| K9 | Acetylation (ac) | Transcriptional activation.[8] |

| S10 | Phosphorylation (ph) | Mitotic chromosome condensation, transcriptional activation ("phospho-methyl switch" with K9).[1] |

| T11 | Phosphorylation (ph) | Mitotic chromosome condensation.[1] |

| K14 | Acetylation (ac) | Transcriptional activation.[8][9] |

| K18 | Acetylation (ac) | Transcriptional activation.[8] |

| K23 | Acetylation (ac) | Transcriptional activation.[8] |

| K23 | Methylation (me1, me2) | Associated with gene repression and genome integrity.[10] |

Quantitative Analysis of Histone H3 (1-25) PTMs

Mass spectrometry-based proteomics has become an indispensable tool for the unbiased and quantitative analysis of histone PTMs.[11][12] These techniques allow for the identification of novel PTMs and the measurement of the co-occurrence of multiple modifications on a single histone tail.[11]

The following table presents a hypothetical summary of quantitative data that could be obtained from a middle-down mass spectrometry experiment, illustrating the relative abundance of various PTM combinations on the H3 (1-25) peptide.

| Histone H3 (1-25) Peptide | Modification State | Relative Abundance (%) |

| ARTKQTARKSTGGKAPRKQLA | Unmodified | 5 |

| ARTKQTARKSTGGKAPRKQLA | K4me3 | 15 |

| ARTKQTARKSTGGKAPRKQLA | K9me3 | 20 |

| ARTKQTARKSTGGKAPRKQLA | K9ac | 10 |

| ARTKQTARKSTGGKAPRKQLA | K4me3, K9ac, K14ac | 8 |

| ARTKQTARKSTGGKAPRKQLA | K9me3, S10ph | 12 |

| ARTKQTARKSTGGKAPRKQLA | K18ac, K23ac | 7 |

| ARTKQTARKSTGGKAPRKQLA | Other Combinations | 23 |

Signaling Pathways and Experimental Workflows

The deposition and removal of histone modifications are tightly regulated by specific enzymes, often acting in response to cellular signaling pathways. The interplay between these enzymes and their substrates can be visualized to better understand the logic of epigenetic regulation.

Caption: A simplified signaling pathway for histone H3 modification.

Experimental workflows are crucial for accurately studying these modifications. Chromatin immunoprecipitation followed by sequencing (ChIP-seq) is a powerful technique to map the genomic localization of specific histone modifications.

Caption: A typical workflow for a ChIP-seq experiment.

Experimental Protocols

Detailed and robust experimental protocols are essential for reproducible results in the study of histone PTMs.

Chromatin Immunoprecipitation (ChIP) Protocol

This protocol is adapted from several sources and provides a general framework for performing ChIP for histone modifications.[13][14][15]

1. Cell Cross-linking and Chromatin Preparation:

-

Harvest cultured cells and resuspend in PBS.

-

Add formaldehyde to a final concentration of 1% and incubate at room temperature for 10 minutes to cross-link proteins to DNA.

-

Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M.

-

Wash the cells with ice-cold PBS.

-

Lyse the cells and isolate the nuclei.

-

Resuspend the nuclear pellet in a sonication buffer.

2. Chromatin Shearing:

-

Sonicate the chromatin to shear the DNA into fragments of 200-800 base pairs. The optimal sonication conditions should be empirically determined.

-

Centrifuge to pellet cellular debris and collect the supernatant containing the soluble chromatin.

3. Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G magnetic beads.

-

Incubate the pre-cleared chromatin with an antibody specific to the histone modification of interest overnight at 4°C with rotation.

-

Add protein A/G magnetic beads to capture the antibody-chromatin complexes and incubate for 2-4 hours at 4°C.

4. Washing and Elution:

-

Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound chromatin.

-

Elute the chromatin from the beads.

5. Reverse Cross-linking and DNA Purification:

-

Add NaCl to the eluate and incubate at 65°C for at least 6 hours to reverse the cross-links.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using phenol-chloroform extraction or a DNA purification kit.

6. Analysis:

-

The purified DNA can be analyzed by qPCR for specific gene targets or used to prepare a library for high-throughput sequencing (ChIP-seq).[16]

In Vitro Histone Acetyltransferase (HAT) Assay

This protocol outlines a general method for measuring the activity of HAT enzymes in vitro.[17][18][19][20]

1. Reagent Preparation:

-

Prepare a HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA).

-

Reconstitute the histone H3 peptide substrate (e.g., residues 1-21) in the assay buffer.

-

Prepare a solution of Acetyl-CoA.

-

Purify the recombinant HAT enzyme of interest.

2. Reaction Setup:

-

In a microcentrifuge tube or 96-well plate, combine the HAT assay buffer, histone H3 peptide substrate, and the purified HAT enzyme.

-

Initiate the reaction by adding Acetyl-CoA.

-

Include appropriate controls, such as a reaction without the enzyme (no-enzyme control) and a reaction without the histone substrate (no-substrate control).

3. Incubation:

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).

4. Detection of Acetylation:

-

Radiolabeling: Use [3H]-Acetyl-CoA and measure the incorporation of radioactivity into the histone peptide by scintillation counting.

-

Colorimetric/Fluorometric: Use a coupled enzyme assay where the product CoA-SH reacts with a probe to generate a colorimetric or fluorescent signal.[17][19]

-

Antibody-based: Detect the acetylated peptide using an antibody specific to the acetylated lysine residue via ELISA or Western blot.

In Vitro Histone Methyltransferase (HMT) Assay

This protocol provides a general method for assessing the activity of HMT enzymes in vitro.[21][22][23][24][25]

1. Reagent Preparation:

-

Prepare an HMT assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl2, 4 mM DTT).

-

Reconstitute the histone H3 peptide substrate in the assay buffer.

-

Prepare a solution of S-adenosyl-L-methionine (SAM), the methyl donor. For radioactive assays, use [3H]-SAM.

-

Purify the recombinant HMT enzyme of interest.

2. Reaction Setup:

-

Combine the HMT assay buffer, histone H3 peptide substrate, and the purified HMT enzyme in a microcentrifuge tube.

-

Initiate the reaction by adding SAM (or [3H]-SAM).

-

Include appropriate negative controls.

3. Incubation:

-

Incubate the reaction at 30°C for 1-2 hours.

4. Detection of Methylation:

-

Radiolabeling: If using [3H]-SAM, spot the reaction mixture onto P81 phosphocellulose paper, wash to remove unincorporated [3H]-SAM, and measure the incorporated radioactivity by scintillation counting.[21][25]

-

Antibody-based: Detect the methylated peptide using an antibody specific to the methylated lysine or arginine residue via ELISA or Western blot.

-

Mass Spectrometry: Directly analyze the reaction mixture to identify the methylated peptide and determine the degree of methylation (mono-, di-, or tri-methylation).

PTM Crosstalk: A Layer of Regulatory Complexity

The modifications on the histone H3 tail do not occur in isolation. Instead, they can influence each other in a phenomenon known as "PTM crosstalk".[4][5][26][27] This can be either positive (one mark promoting the deposition of another) or negative (one mark inhibiting the deposition of another).

A classic example of crosstalk on the H3 (1-25) tail is the "phospho-methyl switch" at serine 10 and lysine 9. Phosphorylation of serine 10 (H3S10ph) can inhibit the methylation of lysine 9 (H3K9me) and the binding of repressive proteins like HP1. Conversely, methylation of K9 can influence the phosphorylation of S10.

Caption: Crosstalk between PTMs on the Histone H3 tail.

Conclusion

The post-translational modifications of the histone H3 (1-25) tail represent a highly dynamic and complex regulatory system at the heart of epigenetics. A thorough understanding of these modifications, their crosstalk, and the enzymes that govern them is crucial for researchers in basic science and for professionals in drug development targeting epigenetic pathways. The methodologies outlined in this guide provide a robust framework for the investigation of this critical aspect of chromatin biology.

References

- 1. Post‐translational modifications of histones: Mechanisms, biological functions, and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. portlandpress.com [portlandpress.com]

- 3. Post-Translational Modifications of Histones Are Versatile Regulators of Fungal Development and Secondary Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Systems Level Analysis of Histone H3 Post-translational Modifications (PTMs) Reveals Features of PTM Crosstalk in Chromatin Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Type and Function of Histone Post-Translational Modifications - Creative Proteomics [creative-proteomics.com]

- 8. researchgate.net [researchgate.net]

- 9. med.upenn.edu [med.upenn.edu]

- 10. researchgate.net [researchgate.net]

- 11. Identification and quantification of histone PTMs using high-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Protocol to apply spike-in ChIP-seq to capture massive histone acetylation in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubcompare.ai [pubcompare.ai]

- 15. An efficient chromatin immunoprecipitation (ChIP) protocol for studying histone modifications in Arabidopsis plants | Springer Nature Experiments [experiments.springernature.com]

- 16. Using ChIP-Seq Technology to Generate High-Resolution Profiles of Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. 3hbiomedical.com [3hbiomedical.com]

- 20. In Vitro Histone Acetylation Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. In Vitro Histone Methyltransferase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 22. In Vitro Assays to Measure Histone Methyltransferase Activity Using Different Chromatin Substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. In Vitro Assays to Measure Histone Methyltransferase Activity Using Different Chromatin Substrates | Springer Nature Experiments [experiments.springernature.com]

- 24. Detection and Quantification of Histone Methyltransferase Activity In Vitro | Springer Nature Experiments [experiments.springernature.com]

- 25. researchgate.net [researchgate.net]

- 26. pnas.org [pnas.org]

- 27. Combinatorial histone H3 modifications are dynamically altered in distinct cell cycle phases - PMC [pmc.ncbi.nlm.nih.gov]

Histone H3 (1-25) Peptide: A Technical Guide for Methyltransferase Substrate Applications

Audience: Researchers, scientists, and drug development professionals in the fields of epigenetics, enzymology, and oncology.

Abstract: The N-terminal tail of Histone H3 is a focal point for a multitude of post-translational modifications that orchestrate chromatin dynamics and gene expression. The synthetic peptide corresponding to the first 25 amino acids of Histone H3, H3 (1-25), has emerged as an indispensable tool for the biochemical and functional characterization of histone methyltransferases (HMTs). This technical guide provides an in-depth overview of the H3 (1-25) peptide's application as a substrate, featuring quantitative data for key enzymes, detailed experimental protocols for various assay platforms, and visual workflows to aid in experimental design and data interpretation.

Introduction: The Role of the H3 (1-25) Peptide in Epigenetic Research

Histone methyltransferases are a large family of enzymes that catalyze the transfer of methyl groups from the cofactor S-adenosyl-L-methionine (SAM) to lysine and arginine residues on histone proteins.[1] These modifications are critical epigenetic marks that influence chromatin structure and function. The N-terminal tail of Histone H3 is particularly rich in methylation sites, including Lysine 4 (H3K4), Lysine 9 (H3K9), and Lysine 27 (H3K27).[1][2][3]

The Histone H3 (1-25) peptide (Sequence: ARTKQTARKSTGGKAPRKQLATKAA-NH₂) mimics the native N-terminal tail and serves as a versatile and efficient substrate for numerous HMTs in vitro.[4][5] Its use circumvents the complexities and costs associated with using full-length histones or reconstituted nucleosomes, while still providing a specific and sensitive measure of enzyme activity.[6] This peptide is instrumental in high-throughput screening (HTS) for HMT inhibitors, kinetic characterization of enzymes, and elucidating substrate specificity.[5][7] For instance, it has been demonstrated to be a more efficient substrate for the HMT G9a than both the H3 (15-39) fragment and the full-length histone protein.[4][5]

Quantitative Data: H3 (1-25) as a Substrate for Key Methyltransferases

The H3 (1-25) peptide is a validated substrate for several well-characterized lysine methyltransferases (KMTs) and has been employed extensively in inhibitor profiling. The following tables summarize its use with prominent HMTs and the potency of selected inhibitors measured using this peptide.

Table 1: Methyltransferases Utilizing Histone H3 (1-25) Peptide Substrate

| Enzyme Family | Enzyme Name(s) | Target Residue(s) | Biological Role of Methylation | Reference |

| Lysine (KMT) | G9a (EHMT2), GLP (EHMT1) | H3K9 | Transcriptional Repression, Heterochromatin Formation | [6][8][9] |

| Lysine (KMT) | SETD7 (SET7/9, KMT7) | H3K4 | Transcriptional Activation | [6][10][11][12] |

| Lysine (KMT) | SUV39H1 | H3K9 | Heterochromatin Maintenance | [6] |

| Lysine (KMT) | MLL4 | H3K4 | Transcriptional Activation | [6] |

| Lysine (KMT) | PRDM9 | H3K4, H3K36 | Meiotic Recombination | [2] |

| Arginine (PRMT) | CARM1 (PRMT4) | H3R2, H3R17, H3R26 | Transcriptional Activation | [3][13] |

Table 2: Inhibitor Potency (IC₅₀) Determined Using H3 (1-25) Peptide Substrate

| Target Enzyme | Inhibitor | IC₅₀ (nM) | Assay Type | Reference |

| GLP | Compound 4 (MS0124) | 13 ± 4 | Scintillation Proximity Assay | [8] |

| G9a | Compound 4 (MS0124) | 440 ± 63 | Scintillation Proximity Assay | [8] |

| GLP | Compound 17 | 4 ± 1 | Scintillation Proximity Assay | [9] |

| G9a | Compound 17 | 259 ± 80 | Scintillation Proximity Assay | [9] |

| SETD7 | (R)-PFI-2 | 2.0 ± 0.2 | Scintillation Proximity Assay | [11] |

| SETD7 | (S)-PFI-2 (negative control) | 1000 ± 100 | Scintillation Proximity Assay | [11] |

Experimental Protocols for HMT Assays Using H3 (1-25) Peptide

A variety of assay formats can be used to measure the activity of HMTs with the H3 (1-25) peptide. The choice of method often depends on throughput requirements, available equipment, and the need to use radioactive materials.

Protocol 1: Radioisotope-Based Scintillation Proximity Assay (SPA)

This method is a robust, sensitive assay that measures the incorporation of a tritium-labeled methyl group from ³H-SAM onto a biotinylated H3 (1-25) peptide.[8][9][10]

Principle: When the ³H-methyl group is transferred to the biotinylated peptide, the peptide is captured by streptavidin-coated SPA beads. The proximity of the tritium to the scintillant within the beads generates a light signal that is quantifiable.

Key Reagents & Materials:

-

Purified HMT (e.g., G9a, SETD7).

-

Biotinylated Histone H3 (1-25) peptide.

-

S-adenosyl-L-[methyl-³H]-methionine (³H-SAM) and non-radioactive SAM.

-

Streptavidin-coated SPA beads.

-

Assay Buffer (e.g., 25 mM Potassium Phosphate pH 8.0, 1 mM EDTA, 2 mM MgCl₂, 0.01% Triton X-100).[8][10]

-

Stop Solution (e.g., 7.5 M Guanidine Hydrochloride).[10]

-

Microplates (384-well or 96-well).

-

Microplate scintillation counter.

Step-by-Step Procedure:

-

Reaction Preparation: In a microplate, prepare the reaction mixture. For a 10 µL final volume, combine the assay buffer, desired concentration of SAM (e.g., a mix of cold SAM and ³H-SAM), and the biotinylated H3 (1-25) peptide (e.g., 1-2 µM).[10][11] For inhibitor studies, add the compound at various concentrations.

-

Enzyme Addition: Initiate the reaction by adding the HMT to a final concentration determined by prior enzyme titration (e.g., 5 nM G9a or 20 nM SETD7).[10]

-

Incubation: Incubate the plate at room temperature (23°C) or 30°C for a set time (e.g., 20-60 minutes), ensuring the reaction is within the linear range.[8][9]

-

Reaction Termination: Stop the reaction by adding the Stop Solution.

-

Detection: Add a suspension of SPA beads to each well. Incubate the plate for at least 30 minutes to allow the biotinylated peptide to bind to the beads.

-

Signal Measurement: Measure the signal using a microplate scintillation counter.

Protocol 2: Bioluminescent MTase-Glo™ Assay

This homogeneous "add-mix-measure" assay quantifies the formation of S-adenosyl-L-homocysteine (SAH), the common product of all HMT reactions.

Principle: In a coupled-enzyme reaction, SAH is converted to ADP, which is then used to generate ATP. The amount of ATP produced is detected using a luciferase/luciferin reaction, generating a light signal proportional to SAH concentration and thus HMT activity.[14]

Key Reagents & Materials:

-

Purified HMT.

-

Histone H3 (1-25) peptide.

-

SAM.

-

MTase-Glo™ Reagent and Detection Solution (Promega).[14]

-

Assay Buffer appropriate for the enzyme.

-

White, opaque microplates.

-

Plate-reading luminometer.

Step-by-Step Procedure:

-

Reaction Setup: In a white microplate, set up the HMT reaction in a final volume of 5-10 µL. Combine the assay buffer, H3 (1-25) peptide, and SAM. Add test compounds if screening for inhibitors.

-

Initiate Reaction: Add the HMT to start the reaction.

-

Incubation: Incubate for 30-60 minutes at the optimal temperature for the enzyme (e.g., 23°C or 30°C).[15][16]

-

First Detection Step: Add an equal volume of MTase-Glo™ Reagent to each well to stop the reaction and convert SAH to ADP. Incubate for 30 minutes at room temperature.

-

Second Detection Step: Add an equal volume of MTase-Glo™ Detection Solution to convert ADP to a luminescent signal. Incubate for another 30 minutes at room temperature.

-

Signal Measurement: Measure luminescence using a plate-reading luminometer. The signal is inversely proportional to enzyme activity (more activity = more SAH = less signal).

Protocol 3: Fluorescence Polarization (FP) Transcreener® EPIGEN MT Assay

This is a non-radioactive, competitive immunoassay that detects SAH.

Principle: SAH produced by the HMT reaction is converted to AMP by coupling enzymes. A highly specific antibody for AMP is used, which binds to a fluorescently labeled AMP tracer, resulting in a high FP signal. AMP produced from the HMT reaction displaces the tracer from the antibody, causing a decrease in the FP signal.[17]

Key Reagents & Materials:

-

Purified HMT (e.g., G9a).

-

Histone H3 (1-25) peptide (e.g., 10 µM).[17]

-

SAM (e.g., 2 µM).[17]

-

Transcreener® EPIGEN MT Assay Kit (BellBrook Labs), including Stop Buffer and SAH Detection Mixture.

-

Low-volume black microplates.

-

Microplate reader capable of measuring fluorescence polarization.

Step-by-Step Procedure:

-

Reaction Setup: In a microplate, add the HMT enzyme in its buffer.

-

Initiate Reaction: Start the reaction by adding a mixture of the H3 (1-25) peptide and SAM. The final reaction volume is typically 15 µL.[17]

-

Incubation: Incubate the plate for 60-120 minutes at the optimal temperature (e.g., 30°C).[17]

-

Reaction Termination: Add Stop Buffer to each well.

-

Detection: Add the SAH Detection Mixture, which contains the coupling enzymes, antibody, and tracer.

-

Incubation: Incubate for 60 minutes at room temperature.

-

Signal Measurement: Read the fluorescence polarization on a suitable plate reader. A decrease in mP (millipolarization) units indicates enzyme activity.

Visualization of Workflows and Pathways

Diagrams generated using Graphviz provide a clear visual representation of the experimental processes and biological context for H3 (1-25) peptide methylation.

Caption: A generalized experimental workflow for an HMT inhibition assay.

Caption: Simplified pathway of H3 (1-25) methylation by key HMTs.

Caption: Logical diagram of an inhibitor competing with H3 (1-25) peptide.

References

- 1. Assay Development for Histone Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trimethylation of Histone H3 Lysine 36 by Human Methyltransferase PRDM9 Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural and Sequence Motifs of Protein (Histone) Methylation Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. caymanchem.com [caymanchem.com]

- 6. bellbrooklabs.com [bellbrooklabs.com]

- 7. reactionbiology.com [reactionbiology.com]

- 8. Discovery of Potent and Selective Inhibitors for G9a-Like Protein (GLP) Lysine Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. osti.gov [osti.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. embopress.org [embopress.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. promega.com [promega.com]

- 15. researchgate.net [researchgate.net]

- 16. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 17. bellbrooklabs.com [bellbrooklabs.com]

A Technical Guide to the Synthesis and Purity of Histone H3 (1-25), Amide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and purity analysis of the human Histone H3 (1-25) peptide fragment, with the sequence H-Ala-Arg-Thr-Lys-Gln-Thr-Ala-Arg-Lys-Ser-Thr-Gly-Gly-Lys-Ala-Pro-Arg-Lys-Gln-Leu-Ala-Thr-Lys-Ala-Ala-NH2. This peptide is a critical tool for studying epigenetic modifications and the enzymes that regulate them.

Introduction

The N-terminal tail of Histone H3 is a hub for a multitude of post-translational modifications (PTMs) that play a central role in regulating chromatin structure and gene expression. The Histone H3 (1-25) fragment encompasses key residues that are subject to modifications such as methylation, acetylation, and phosphorylation. The synthesis of a pure, well-characterized version of this peptide is therefore essential for a wide range of research applications, including enzyme activity assays, inhibitor screening, and structural studies.

Synthesis of Histone H3 (1-25), Amide

The primary method for the chemical synthesis of this compound is Fmoc-based solid-phase peptide synthesis (SPPS). This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support.

Experimental Protocol: Fmoc Solid-Phase Peptide Synthesis

1. Resin Selection and Preparation:

-

Resin: Rink Amide resin is selected to generate the C-terminal amide upon cleavage.

-

Swelling: The resin is swelled in N,N-dimethylformamide (DMF) for at least 1 hour prior to the first coupling step.

2. Amino Acid Coupling Cycle:

-

Fmoc Deprotection: The N-terminal Fmoc protecting group is removed by treating the resin with a solution of 20% piperidine in DMF. This is typically performed for 5-10 minutes and repeated once.

-

Washing: The resin is thoroughly washed with DMF to remove residual piperidine and byproducts.

-

Amino Acid Activation and Coupling: The incoming Fmoc-protected amino acid is pre-activated using a coupling reagent. A common activation solution consists of the Fmoc-amino acid, a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and a base like N,N-diisopropylethylamine (DIPEA) in DMF. This activated mixture is then added to the resin, and the coupling reaction proceeds for 1-2 hours at room temperature. The completion of the reaction can be monitored using a qualitative method like the Kaiser test.

-

Washing: The resin is washed with DMF to remove excess reagents and byproducts.

This cycle is repeated for each amino acid in the sequence.

3. Cleavage and Deprotection:

-

Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed. A standard cleavage cocktail for this purpose is a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water. A common ratio is 95% TFA, 2.5% TIS, and 2.5% water.

-

The peptide-resin is incubated in the cleavage cocktail for 2-3 hours at room temperature.

-

The cleaved peptide is precipitated from the cleavage mixture using cold diethyl ether and collected by centrifugation.

4. Purification:

-

The crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

Synthesis Workflow

Synthesis and processing workflow for this compound.

Purity Analysis of this compound

Ensuring the high purity of the synthesized peptide is crucial for its use in downstream applications. The primary methods for assessing purity are RP-HPLC and mass spectrometry.

Experimental Protocol: Purity Analysis

1. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

-

Column: A C18 analytical column is typically used.

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from a low percentage of mobile phase B to a high percentage over a set time (e.g., 5% to 95% B over 30 minutes) is employed to elute the peptide.

-

Detection: The peptide is detected by UV absorbance, typically at 214 nm and 280 nm.

-

Purity Assessment: The purity is determined by integrating the area of the main peptide peak relative to the total area of all peaks in the chromatogram. A purity of ≥95% is generally required for most research applications.

2. Mass Spectrometry (MS):

-

Technique: Electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is used to confirm the molecular weight of the synthesized peptide.

-

Analysis: The observed molecular weight should match the calculated theoretical molecular weight of this compound. This confirms the identity of the main peak observed in the HPLC chromatogram and helps to identify any impurities.

Purity Analysis Workflow

Workflow for the purity analysis of synthetic peptides.

Quantitative Data Summary

| Parameter | Typical Value | Method of Determination |

| Purity | ≥ 95% | RP-HPLC |

| Molecular Weight (Theoretical) | 2625.1 g/mol | Calculation |

| Molecular Weight (Observed) | 2625.1 ± 1 Da | Mass Spectrometry (ESI-MS or MALDI-TOF) |

| Appearance | White to off-white lyophilized powder | Visual Inspection |

| Solubility | Soluble in water | Empirical Testing |

Signaling Pathways Involving Histone H3 (1-25)

The N-terminal tail of Histone H3 is a critical platform for integrating cellular signals that lead to changes in gene expression. Key modifications within the 1-25 region include:

-

Methylation and Acetylation of Lysine 4 (K4) and Lysine 9 (K9): These modifications are dynamically regulated by histone methyltransferases (HMTs) and histone acetyltransferases (HATs), and removed by histone demethylases (HDMs) and histone deacetylases (HDACs). The state of these modifications is a key determinant of whether a gene is active or repressed.

-

Phosphorylation of Serine 10 (S10): This modification is often linked to gene activation and is catalyzed by kinases, such as those in the mitogen-activated protein kinase (MAPK) signaling pathway.

Signaling pathways modulating Histone H3 (1-25) and gene expression.

Conclusion

The successful synthesis and rigorous purity assessment of this compound are fundamental for advancing our understanding of epigenetic regulation. The detailed protocols and workflows provided in this guide offer a comprehensive resource for researchers in this field, enabling the production of high-quality peptide reagents for a variety of experimental needs. The ability to study the intricate signaling pathways that converge on this critical histone tail fragment will continue to be a driving force in the development of novel therapeutic strategies targeting epigenetic mechanisms.

A Technical Guide to Histone H3 (1-25), Amide: Properties, Analysis, and Applications

Introduction: In the field of epigenetics, the post-translational modifications (PTMs) of histones are a primary mechanism for regulating chromatin structure and gene expression. The N-terminal tails of core histones, particularly Histone H3, are hotspots for a diverse array of these modifications, including methylation, acetylation, and phosphorylation. The specific patterns of these PTMs constitute a "histone code" that is interpreted by various cellular proteins to enact downstream biological effects. The synthetic peptide Histone H3 (1-25), amide, serves as a crucial tool for researchers, providing a specific and unmodified substrate to study the enzymes that write, read, and erase these epigenetic marks. This guide offers an in-depth overview of its properties, common experimental applications, and the methodologies involved.

Core Physicochemical Properties

This compound is a synthetic peptide corresponding to the first 25 amino acids of the N-terminal tail of human Histone H3, with a C-terminal amide group. The initial methionine, typically cleaved post-translationally in vivo, is absent, and the sequence begins with alanine, corresponding to residue 2 of the canonical protein[1][2]. Its fundamental properties are summarized below.

| Property | Value | References |

| Amino Acid Sequence | Ala-Arg-Thr-Lys-Gln-Thr-Ala-Arg-Lys-Ser-Thr-Gly-Gly-Lys-Ala-Pro-Arg-Lys-Gln-Leu-Ala-Thr-Lys-Ala-Ala-NH₂ | [3][4][5] |

| Molecular Formula | C₁₁₀H₂₀₂N₄₂O₃₂ | [3][4][5][6] |

| Molecular Weight | 2625.1 g/mol | [3][4][6][7] |

| Appearance | Lyophilized solid | [1][5] |

| Purity | Typically ≥95% | [1] |

| Solubility | Soluble in water (e.g., 1 mg/mL) | [1][8] |

| Storage Conditions | Store at -20°C | [8] |

Synthesis and Quality Control

The production of high-purity this compound is essential for reliable and reproducible experimental results. The standard method for its creation is chemical synthesis.

Synthesis Methodology

Total chemical synthesis is the preferred method for producing histone peptides with or without specific PTMs. The most common technique is Fmoc-based Solid-Phase Peptide Synthesis (SPPS) , which allows for the sequential addition of amino acids to build the full-length peptide on a solid resin support[9][10]. Following assembly, the peptide is cleaved from the resin and deprotected, then purified to homogeneity.

Synthesis and Purification Workflow

The general workflow for producing the peptide is outlined below. Quality control steps, primarily Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for purity assessment and Mass Spectrometry (MS) for identity confirmation, are critical.

Biological Significance and Applications

The H3 (1-25) peptide is a versatile tool for dissecting epigenetic mechanisms. Its primary application is as a substrate for histone-modifying enzymes.

-

Substrate for "Writer" Enzymes: The peptide is used in biochemical assays to study the activity and specificity of enzymes that add modifications. It is a known efficient substrate for histone methyltransferases (HMTs) like G9a[1][6][8]. It is also used to study histone acetyltransferases (HATs) and kinases.

-

Investigating PTM Crosstalk: The defined sequence allows researchers to investigate how one modification may influence the addition or removal of another on the same tail.

-

"Reader" Protein Interaction Studies: When synthesized with specific modifications (e.g., H3K4me3), the peptide can be used in pulldown assays to identify and characterize "reader" proteins that bind to these epigenetic marks and mediate downstream signaling[11].

The diagram below illustrates the central role of the H3 tail in the "writer-reader" paradigm of epigenetic regulation.

Key Experimental Protocols

The following sections detail common experimental procedures involving histone peptides.

Protocol: Acid Extraction of Core Histones from Cultured Cells

This protocol is a foundational step for analyzing endogenous histone modifications via mass spectrometry or Western blotting.

-

Cell Harvesting: Harvest suspension cells by centrifugation or adherent cells by scraping. Wash the cell pellet with ice-cold PBS supplemented with protease inhibitors.

-

Lysis & Nuclear Isolation: Resuspend the cell pellet in a hypotonic lysis buffer (e.g., NETN buffer) and incubate on ice. This swells the cells and releases the nuclei[12].

-

Acid Extraction: Pellet the nuclei by centrifugation. Resuspend the nuclear pellet in 0.2 M HCl or 0.4 M H₂SO₄ and incubate with rotation for several hours or overnight at 4°C to extract the basic histone proteins[12][13].

-

Protein Precipitation: Clarify the extract by high-speed centrifugation. Add trichloroacetic acid (TCA) to the supernatant to a final concentration of ~33% to precipitate the histones[14].

-

Washing and Solubilization: Pellet the precipitated histones, wash with ice-cold acetone to remove residual acid, and air-dry the pellet. Resuspend the purified histones in sterile water or a suitable buffer[13].

-

Quantification: Determine the protein concentration using a Bradford or similar protein assay.

Protocol: Bottom-Up Mass Spectrometry Workflow for PTM Analysis

This workflow is a powerful method for identifying and quantifying specific histone modifications. Chemical derivatization is used to neutralize the positive charge on lysine side chains, preventing trypsin from cleaving at these sites and generating peptides of a suitable length for analysis.

Methodology:

-

Initial Derivatization: Solubilize purified histones (from Protocol 4.1) in a buffer like 50 mM ammonium bicarbonate. Add propionic anhydride to derivatize the ε-amino groups of lysine residues[14].

-

Enzymatic Digestion: Digest the propionylated histones with trypsin. Since lysines are blocked, trypsin will cleave only at the C-terminal side of arginine residues, yielding larger, more informative peptides[14][15].

-

Second Derivatization: After digestion, perform a second round of propionylation to cap the newly created peptide N-termini. This improves their retention on reverse-phase chromatography columns[14].

-

LC-MS/MS Analysis: Analyze the resulting peptide mixture using nano-liquid chromatography coupled to tandem mass spectrometry (nLC-MS/MS). The mass spectrometer measures the mass-to-charge ratio of the peptides and their fragments, allowing for sequence identification and localization of PTMs[14][16].

Protocol: Peptide Pulldown Assay for Reader Protein Identification

This method identifies proteins that bind to specific histone modifications. It requires a synthetic histone peptide containing the PTM of interest and a tag (like biotin) for immobilization.

Methodology:

-

Peptide Immobilization: Incubate a biotinylated, modified histone peptide with streptavidin-coated magnetic or agarose beads to immobilize it[11].

-

Binding: Add nuclear protein extract to the peptide-bead slurry and incubate at 4°C to allow reader proteins to bind to the modified peptide[11].

-

Washing: Pellet the beads and wash multiple times with an ice-cold wash buffer to remove proteins that are not specifically bound to the peptide[11].

-

Elution: Elute the specifically bound proteins from the beads using a high-salt buffer, a low-pH solution, or by boiling in SDS-PAGE loading buffer.

-

Identification: Identify the eluted proteins by separating them on an SDS-PAGE gel followed by in-gel digestion and mass spectrometry, or by direct LC-MS/MS analysis of the eluate[11].

References

- 1. caymanchem.com [caymanchem.com]

- 2. portlandpress.com [portlandpress.com]

- 3. peptide.com [peptide.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. This compound - 1 mg [eurogentec.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. hoelzel-biotech.com [hoelzel-biotech.com]

- 8. glpbio.com [glpbio.com]

- 9. Preparing Semisynthetic and Fully Synthetic Histones H3 and H4 to Modify the Nucleosome Core - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Total Chemical Synthesis of Modified Histones [frontiersin.org]

- 11. academic.oup.com [academic.oup.com]

- 12. Sample Preparation Protocols for Histone PTM Analysis: Critical Steps for Reliable Data - Creative Proteomics [creative-proteomics.com]

- 13. Purification of H3 and H4 Histone Proteins and the Quantification of Acetylated Histone Marks in Cells and Brain Tissue [jove.com]

- 14. Complete Workflow for Analysis of Histone Post-translational Modifications Using Bottom-up Mass Spectrometry: From Histone Extraction to Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. med.upenn.edu [med.upenn.edu]

- 16. researchgate.net [researchgate.net]

The Role of Histone H3 (1-25) Amide in Chromatin Biology: A Technical Guide

An In-depth Technical Resource for Researchers, Scientists, and Drug Development Professionals

The N-terminal tail of Histone H3 is a critical hub for post-translational modifications (PTMs) that orchestrate the complex regulatory landscape of chromatin. The synthetic peptide, Histone H3 (1-25) amide, which mimics this vital region, has emerged as an indispensable tool for dissecting the mechanisms of chromatin-modifying enzymes and for the discovery of novel therapeutic agents. This technical guide provides a comprehensive overview of the applications of Histone H3 (1-25) amide in chromatin biology, complete with quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their scientific endeavors.

Introduction to Histone H3 (1-25) Amide

Histone H3 (1-25) amide is a synthetic peptide corresponding to the first 25 amino acids of the human histone H3 protein, with an amidated C-terminus. Its sequence is ARTKQTARKSTGGKAPRKQLATKAA-NH2. This peptide encompasses numerous key lysine (K), arginine (R), and serine (S) residues that are targets for a variety of post-translational modifications, including methylation, acetylation, and phosphorylation.[1] These modifications act as a "histone code," recruiting effector proteins that modulate chromatin structure and gene expression. The use of this peptide allows for precise and controlled in vitro studies of the enzymes that "write," "erase," and "read" these histone marks.

Applications in Studying Chromatin-Modifying Enzymes

Histone H3 (1-25) amide is a versatile substrate for a range of chromatin-modifying enzymes, facilitating detailed kinetic studies and inhibitor screening.

Histone Methyltransferases (HMTs)

The peptide is a well-established substrate for HMTs, particularly the lysine methyltransferase G9a, which is a key enzyme in establishing repressive H3K9 methylation marks.[2][3] It has been demonstrated to be a more efficient substrate for G9a than both the full-length histone H3 and other peptide fragments.[2]

Histone Acetyltransferases (HATs)

HATs, such as p300/CBP, catalyze the acetylation of lysine residues, a mark generally associated with transcriptional activation. Histone H3 (1-25) amide serves as a substrate in various HAT activity assays to screen for inhibitors and to study the substrate specificity of these enzymes.[4][5]

Histone Deacetylases (HDACs)

For HDAC assays, an acetylated version of the Histone H3 (1-25) amide peptide is used as a substrate. HDACs remove acetyl groups from lysine residues, and the deacetylation of the peptide can be monitored to determine enzyme activity and the potency of inhibitors.[6][7]

Quantitative Data for Histone H3 (1-25) Amide Interactions

The following tables summarize key quantitative data for the interaction of Histone H3 (1-25) amide and its modified forms with various chromatin-associated proteins.

Table 1: Enzyme Kinetic Parameters for Histone H3 (1-25) Amide Substrate

| Enzyme | Substrate | Km (µM) | kcat (h-1) | kcat/Km (M-1s-1) | Reference(s) |

| G9a (murine) | Histone H3 (1-25) | 0.9 | 88 | 2.7 x 104 | [3][8] |

| G9a-GLP heterodimer | Histone H3 (1-20) | ~1.5 | ~33 min-1 | - | [1] |

| G9a homodimer | Histone H3 (1-20) | ~1.5 | ~33 min-1 | - | [1] |

| GLP homodimer | Histone H3 (1-20) | ~1.5 | ~14 min-1 | - | [1] |

| SETD7 | Histone H3 (1-11) | 160 ± 20 | 0.003 ± 0.0002 s-1 | 19 | [9] |

| SETD7 | Histone H3 (1-39) | 7.9 ± 1.1 | 0.008 ± 0.0003 s-1 | 1000 | [9] |

| PRMT1 (rat) | Ac-Histone H4 (1-21) | 1.1 ± 0.2 | 0.49 ± 0.02 min-1 | 7.4 x 103 | [10] |

Note: Data for PRMT1 is with a Histone H4 peptide, as specific data for H3 (1-25) was not available. This provides a comparative context for arginine methyltransferase activity.

Table 2: IC50 Values of Inhibitors Determined Using Histone H3 Peptides

| Inhibitor | Target Enzyme | Substrate | IC50 | Reference(s) |

| (R)-PFI-2 | SETD7 | Biotinylated Histone H3 (1-25) | 2.0 ± 0.2 nM | [11] |

| Compound 12 | p300 | Histone H3 (1-21) | 0.62 µM | [4] |

| Compound 29 | p300 | Histone H3 (1-21) | 1.4 µM | [12] |

| C646 | p300 | - | 0.16 µM | [13] |

| A-485 | p300 | - | 9.8 nM | [14] |

| Spinosine | p300 | - | 0.69 µM | [13] |

| Palmatine | p300 | - | 1.05 µM | [13] |

| Venenatine | p300 | - | 0.58 µM | [13] |

| Taxodione | p300 | - | 4.85 µM | [13] |

| SAHA | HDAC1 | Boc-Lys(Ac)-AMC | 374 nM | [7] |

| Entinostat | HDAC1, 2, 3 | - | Varies by isoform | [15] |

| Valproic Acid | Class I and IIa HDACs | - | Varies by isoform |

Note: Substrate not always specified in all references for IC50 values.

Table 3: Dissociation Constants (Kd) for Bromodomain-Peptide Interactions

| Bromodomain | Peptide | Kd (µM) | Reference(s) |

| BRD4 (BD1) | H4K5acK8ac (1-14) | 1.2 | [2] |

| BRD4 (BD1) | H4Kac4 (1-16) | 23 | [16] |

| BRD4 (BD2) | H4Kac4 (1-16) | 125 | [16] |

| Brdt (BD1) | H4 tetra-acetylated | ~28.0 | [17] |

| Pb1 (BD5) | H3K14ac | High Affinity | [18] |

Experimental Protocols and Workflows

Detailed methodologies are crucial for the successful application of Histone H3 (1-25) amide in research. Below are representative protocols for key assays.

Histone Acetyltransferase (HAT) Activity Assay (Non-Radioactive, Fluorescence-Based)

This protocol describes a coupled-enzyme assay to measure HAT activity by detecting the production of Coenzyme A (CoA).

Materials:

-

Histone H3 (1-25) amide peptide

-

Recombinant HAT enzyme (e.g., p300)

-

Acetyl-CoA

-

HAT Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)

-

Developer solution containing an enzyme that utilizes CoA to produce a fluorescent product

-

Fluorescent probe

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare Reagents: Reconstitute peptides, enzymes, and other reagents as per the manufacturer's instructions and prepare serial dilutions of HAT inhibitors if screening.

-

Reaction Setup: In a 96-well plate, add 50 µL of a reaction mixture containing HAT Assay Buffer, Histone H3 (1-25) amide peptide (e.g., 10 µM), and the HAT enzyme (e.g., 50 nM). Add test compounds or vehicle control.

-

Initiate Reaction: Start the reaction by adding Acetyl-CoA (e.g., 10 µM).

-

Incubation: Incubate the plate at 30°C for 30-60 minutes.

-

Develop Signal: Add the developer solution and fluorescent probe according to the kit's instructions. This step typically involves an enzymatic reaction that converts a non-fluorescent substrate to a fluorescent product in the presence of CoA.

-

Read Fluorescence: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).[5]

-

Data Analysis: Calculate HAT activity based on the rate of fluorescence increase, and determine IC50 values for inhibitors by plotting activity versus inhibitor concentration.

References

- 1. biorxiv.org [biorxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. research.mcdb.ucla.edu [research.mcdb.ucla.edu]

- 4. Discovery, Structure-Activity Relationship and Biological Activity of Histone-Competitive Inhibitors of Histone Acetyltransferases P300/CBP - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Fluorogenic HDAC1 deacetylation assay and inhibition [bio-protocol.org]

- 7. bmglabtech.com [bmglabtech.com]

- 8. Substrate specificity and kinetic mechanism of mammalian G9a histone H3 methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Substrate docking–mediated specific and efficient lysine methylation by the SET domain–containing histone methyltransferase SETD7 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protein Arginine Methyltransferase 1: Positively Charged Residues in Substrate Peptides Distal to the Site of Methylation Are Important for Substrate Binding and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. (R)-PFI-2 is a potent and selective inhibitor of SETD7 methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure-Activity Relationship and Antitumor Activity of 1,4-Pyrazine-Containing Inhibitors of Histone Acetyltransferases P300/CBP - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer agents [thno.org]

- 15. Histone deacetylase (HDAC) inhibitors targeting HDAC3 and HDAC1 ameliorate polyglutamine-elicited phenotypes in model systems of Huntington's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Bromodomain Interactions with Acetylated Histone 4 Peptides in the BRD4 Tandem Domain: Effects on Domain Dynamics and Internal Flexibility - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Brd4 engagement from chromatin targeting to transcriptional regulation: selective contact with acetylated histone H3 and H4 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Kinetic analysis of acetylation-dependent Pb1 bromodomain-histone interactions - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Application of Histone H3 (1-25) as a Histone Methyltransferase Substrate

For Researchers, Scientists, and Drug Development Professionals

The N-terminal tail of histone H3 is a critical hub for post-translational modifications that orchestrate chromatin structure and gene expression. The discovery that short peptides, particularly the 1-25 amino acid sequence of histone H3, can serve as efficient substrates for histone methyltransferases (HMTs) has revolutionized the study of these enzymes. This guide provides an in-depth overview of the key findings, experimental methodologies, and quantitative data that established H3 (1-25) as a cornerstone tool in epigenetics research and drug discovery.

Key Histone Methyltransferases (HMTs) and Their Substrate Specificity within H3 (1-25)

The H3 (1-25) peptide encompasses several key lysine (K) and arginine (R) residues that are targets for various HMTs. Its utility stems from its ability to act as a substrate for multiple important enzymes, enabling detailed biochemical and kinetic characterization.

-

G9a (EHMT2) and GLP (EHMT1): These enzymes are the primary HMTs responsible for mono- and di-methylation of Lysine 9 (H3K9) in euchromatin, a mark associated with transcriptional repression.[1][2][3] The H3 (1-25) peptide is an efficient substrate for G9a, often more so than full-length histone H3.[4][5]

-

SUV39H1: This HMT is a key player in forming heterochromatin, catalyzing the di- and tri-methylation of H3K9.[6][7][8] The presence of H3K9me3 creates binding sites for Heterochromatin Protein 1 (HP1), leading to chromatin compaction and gene silencing.[9] H3 peptides are standard substrates for in vitro SUV39H1 activity assays.[10]

-

SETD7 (SET9): This enzyme mono-methylates Lysine 4 of histone H3 (H3K4), a modification generally linked to transcriptional activation.[11] Assays for SETD7 frequently utilize the H3 (1-25) peptide to monitor its methyltransferase activity.[12][13]

-

PRMT6: This protein arginine methyltransferase asymmetrically di-methylates Arginine 2 of histone H3 (H3R2me2a).[14][15] This modification is antagonistic to H3K4 methylation and is associated with transcriptional repression.[14][16]

Quantitative Analysis of HMT Activity Using H3 Peptides

The use of H3 (1-25) and similar peptides has enabled precise quantification of enzyme kinetics and inhibitor potency. Below are tables summarizing key data from foundational studies.

Table 1: Enzyme Kinetic Parameters with Histone H3 Peptides

| Enzyme | Substrate | Km (SAM) | Km (Peptide) | Reference |

|---|

| SUV39H2 | H3 (1-21) Peptide | 0.20 ± 0.05 µM | 6.8 ± 1.5 µM |[17] |

Table 2: Inhibitor Potency (IC50) Determined with H3 (1-25) Peptide

| Enzyme | Inhibitor | Substrate | IC50 | Reference |

|---|---|---|---|---|

| SETD7 | (R)-PFI-2 | H3 (1-25) Peptide | 2.0 ± 0.2 nM | [13] |

| SETD7 | (S)-PFI-2 (inactive enantiomer) | H3 (1-25) Peptide | 1.0 ± 0.1 µM | [13] |

| G9a | BIX01294 | H3 (1-21) Peptide | 1.9 ± 0.2 µM |[17] |

Core Experimental Methodologies

The characterization of H3 (1-25) as an HMT substrate relies on robust in vitro assays. The following protocols represent common methods used in the field.

Protocol 1: Radioactive Filter Binding Assay

This classic method measures the incorporation of a tritium-labeled methyl group from S-adenosyl-L-[methyl-³H]-methionine (³H-SAM) onto the histone peptide substrate.

-

Reaction Setup: Prepare a reaction mixture in a final volume of 20-50 µL. The mixture typically contains:

-

Incubation: Incubate the reaction at 30°C for 30-60 minutes.[19][20]

-

Stopping the Reaction: Spot the reaction mixture onto P81 phosphocellulose filter paper.

-

Washing: Wash the filter paper three times for 5 minutes each in a wash buffer (e.g., 50 mM sodium bicarbonate, pH 9.0) to remove unincorporated ³H-SAM.

-

Detection: Place the dried filter paper into a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.[21]

-

Analysis (Optional): To visualize the methylated product, stop the reaction by adding SDS-PAGE loading buffer, run the sample on an SDS-PAGE gel, and detect the ³H signal by fluorography.[18]

Protocol 2: Scintillation Proximity Assay (SPA)

This homogeneous, high-throughput assay is commonly used for inhibitor screening. It relies on a biotinylated peptide substrate that, when methylated, is brought into close proximity with a streptavidin-coated scintillant bead, generating a light signal.

-

Reaction Setup: In a 384-well plate, set up a reaction mixture containing:

-

Buffer: e.g., 25 mM potassium phosphate (pH 8.0), 1 mM EDTA, 2 mM MgCl₂, 0.01% Triton X-100 for G9a.[12]

-

Enzyme: 5 nM G9a or 20 nM SETD7.[12]

-

Substrate: 1-2 µM biotinylated H3 (1-25) peptide.[12]

-

Cofactor: A mixture of unlabeled SAM and ³H-SAM (e.g., final concentration of 2 µM for SETD7 assay).[13]

-

Inhibitor: Test compounds dissolved in DMSO.

-

-

Incubation: Incubate at room temperature for a defined period (e.g., 30 minutes).

-

Detection: Add streptavidin-coated PVT SPA beads to stop the reaction and capture the biotinylated peptide.

-

Signal Reading: After bead settling, read the plate on a microplate scintillation counter. Only beads in close proximity to the incorporated ³H-methyl group will generate a signal.

Protocol 3: ELISA-Based Chemiluminescent Assay

This method uses antibodies to detect the specific methylation mark on an immobilized peptide substrate.

-

Coating: Coat a 96-well plate with an antibody that captures the histone H3 peptide.[22]

-

HMT Reaction: In a separate tube, perform the HMT reaction with the H3 (1-25) peptide, unlabeled SAM, and the HMT of interest.

-

Capture: Add the reaction mixture to the coated wells and incubate to allow the capture of the peptide substrate.

-

Detection:

-

Signal Generation: Add a chemiluminescent or colorimetric HRP substrate and measure the signal using a plate reader.[22]

Visualizing Key Pathways and Workflows

Diagrams created using Graphviz illustrate the experimental logic and biological consequences of H3 (1-25) methylation.

References

- 1. H3K9 methyltransferase G9a and the related molecule GLP - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role and Mechanism of the Histone Methyltransferase G9a in Tumors: Update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. G9a, a multipotent regulator of gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pnas.org [pnas.org]

- 7. Impact of nucleic acid and methylated H3K9 binding activities of Suv39h1 on its heterochromatin assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. embopress.org [embopress.org]

- 10. bellbrooklabs.com [bellbrooklabs.com]

- 11. web.mit.edu [web.mit.edu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pnas.org [pnas.org]

- 14. PRMT6-mediated methylation of R2 in histone H3 antagonizes H3 K4 trimethylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Methylation of histone H3R2 by PRMT6 and H3K4 by an MLL complex are mutually exclusive - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Mechanisms and Inhibitors of Histone Arginine Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. reactionbiology.com [reactionbiology.com]

- 18. In Vitro Histone Methyltransferase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Selective methylation of histone H3 variant H3.1 regulates heterochromatin replication - PMC [pmc.ncbi.nlm.nih.gov]

- 20. research.ed.ac.uk [research.ed.ac.uk]

- 21. researchgate.net [researchgate.net]

- 22. raybiotech.com [raybiotech.com]

Methodological & Application

Application Notes: Utilizing Histone H3 (1-25), amide for Histone Methyltransferase (HMT) Activity Assays

Introduction

The N-terminal tail of Histone H3 is a critical hub for post-translational modifications (PTMs) that orchestrate chromatin structure and gene expression. The peptide Histone H3 (1-25), amide (Sequence: ARTKQTARKSTGGKAPRKQLATKAA-NH2), represents a key fragment of this tail, encompassing several lysine (K) residues (K4, K9, K18, K23) that are targets for methylation.[1] Due to its biological relevance, this peptide is an invaluable tool for the in vitro study of Histone Methyltransferases (HMTs), the enzymes responsible for catalyzing these methylation events. It serves as an efficient substrate for several prominent HMTs, including G9a (EHMT2) and SUV39H1, making it a cornerstone reagent for biochemical assay development, high-throughput screening (HTS) of inhibitors, and mechanistic studies.[2][3] Notably, for the HMT G9a, the H3 (1-25) peptide is a more efficient substrate than both the full-length histone H3 protein and other peptide fragments like H3 (15-39).[1]

These application notes provide an overview of the use of this compound in various HMT assay formats, including quantitative data and detailed experimental protocols for researchers in epigenetics and drug development.

Data Presentation: Quantitative Assay Parameters

The following tables summarize typical concentrations and key quantitative data derived from HMT assays utilizing Histone H3 (1-25) or similar N-terminal peptides. These values serve as a reference for assay design and data interpretation.

Table 1: Typical Reagent Concentrations in HMT Assays

| Component | Enzyme | Concentration Range | Assay Type | Source |

| Substrate | G9a | 5 µM - 15 µM | Enzyme-coupled SAH detection | [3] |

| SUV39H1 | 5 µM | Radioactive (HotSpot) | [4][5] | |

| SUV39H1 | 0.072 µM | Radiometric | [6] | |

| Enzyme | G9a | 25 nM | Enzyme-coupled SAH detection | [3] |

| SUV39H1 | 10 nM | Scintillation-based | [7] | |

| SUV39H1 | 100 nM - 356 nM | Radioactive (HotSpot) | [4] | |

| Cofactor (SAM) | G9a | 16 µM | Enzyme-coupled SAH detection | [3] |

| SUV39H1 | 1.4 µM (³H-SAM) | Scintillation-based | [7] | |

| SUV39H1 | 1 µM (³H-SAM) | Radioactive (HotSpot) | [4] | |

| SUV39H1 | 1.22 µCi (³H-AdoMet) | Radiometric | [6] |

Table 2: IC₅₀ Values of Reference Inhibitors

| Inhibitor | Target Enzyme | IC₅₀ Value | Assay Type | Source |

| UNC0224 (Compound 10) | G9a | ~5-fold more potent than BIX01294 | ECSD and CLOT | [3] |

| BIX01294 | G9a | 2.2 µM | Radioactive (HotSpot) | [5] |

| Chaetocin | SUV39H1 | 0.17 µM | Radiometric | [6] |

| S-adenosylhomocysteine (SAH) | G9a | 13.9 µM | Radioactive (HotSpot) | [5] |

Visualizations: Workflows and Pathways

Experimental Protocols

Here we provide detailed methodologies for three common HMT assay formats using this compound as a substrate.

Protocol 1: Radioactive Filter Binding Assay (Scintillation-Based)

This protocol is a classic method for measuring HMT activity by quantifying the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]-methionine (³H-SAM) to the peptide substrate.

1. Materials and Reagents:

-

HMT Enzyme: Purified G9a or SUV39H1.

-